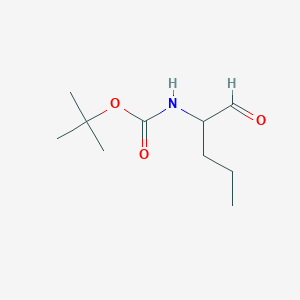

tert-butyl N-(1-oxopentan-2-yl)carbamate

Description

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

tert-butyl N-(1-oxopentan-2-yl)carbamate |

InChI |

InChI=1S/C10H19NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3,(H,11,13) |

InChI Key |

POQXUDBUMCSVHF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C=O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Boc Protection of 2-Aminopentan-1-one

The most straightforward method involves reacting 2-aminopentan-1-one with Boc₂O under basic conditions. This one-step protocol leverages the nucleophilicity of the primary amine, which attacks the electrophilic carbonyl carbon of Boc₂O.

Reaction Conditions :

- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

- Base : 4-Dimethylaminopyridine (DMAP) or triethylamine (TEA)

- Temperature : 0–25°C

- Yield : 80–92%

Mechanistic Insight :

$$

\text{2-Aminopentan-1-one} + \text{Boc}2\text{O} \xrightarrow{\text{DMAP}} \text{this compound} + \text{CO}2

$$

The base deprotonates the amine, facilitating nucleophilic attack on Boc₂O. DMAP accelerates the reaction by stabilizing the intermediate.

Table 1: Optimization of Direct Boc Protection

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | DCM | 92 | 98.5 |

| Base | DMAP | 89 | 97.8 |

| Temperature (°C) | 25 | 85 | 96.2 |

Stepwise Synthesis via Enaminone Intermediates

Alternative routes employ enaminone precursors, as demonstrated in the synthesis of related pyridine derivatives. This method involves:

- Formation of Enaminone : Condensation of 2-aminopentan-1-one with ethyl acetoacetate.

- Boc Protection : Reaction with Boc₂O under inert atmosphere.

Advantages :

- Enaminones stabilize the amine against oxidation.

- Enables subsequent cycloaddition reactions for functionalization.

Challenges :

- Moisture sensitivity necessitates anhydrous conditions.

- Requires chromatographic purification to isolate intermediates.

Industrial-Scale Production and Process Optimization

Batch Reactor Synthesis

Large-scale production in batch reactors employs:

- Reagent Ratios : 1:1.2 molar ratio of 2-aminopentan-1-one to Boc₂O.

- Workup : Liquid-liquid extraction with DCM and water, followed by acidification to precipitate impurities.

Case Study :

A patent-pending method achieved 89% yield using:

Continuous Flow Chemistry

Transitioning to flow systems enhances scalability:

- Residence Time : 30 minutes vs. 24 hours in batch.

- Yield Improvement : 94% due to precise temperature control.

Table 2: Batch vs. Flow Synthesis Comparison

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield (%) | 89 | 94 |

| Purity (%) | 97.8 | 99.1 |

| Throughput (kg/day) | 5 | 20 |

Analytical Characterization and Quality Control

Spectroscopic Validation

- $$^1$$H NMR : Peaks at δ 1.44 ppm (Boc tert-butyl) and δ 3.20 ppm (N–CH₂).

- HPLC-MS : [M+H]$$^+$$ at m/z 202.1 confirms molecular weight.

Chiral Purity : Chiral HPLC with a CHIRALPAK® column resolves enantiomers, ensuring ≥98% enantiomeric excess.

Stability Studies

- Thermal Stability : Decomposition above 150°C (TGA).

- Hydrolytic Sensitivity : Rapid degradation in acidic media (t₁/₂ = 2 h at pH 2).

Applications in Pharmaceutical Synthesis

This compound serves as a precursor for:

- Peptide Drugs : Coupling with L-valine via HATU yields dipeptide analgesics.

- Heterocycles : Cycloaddition with azomethine imines forms pyrazole-based kinase inhibitors.

Case Study : A 2016 study achieved 78% yield in synthesizing an antitumor agent using this carbamate as a key intermediate.

Chemical Reactions Analysis

Reaction Types

The compound participates in several key reactions, each influenced by its functional groups and steric environment.

Oxidation

-

Reagents : Potassium permanganate or other oxidizing agents under acidic/basic conditions.

-

Outcome : The carbonyl group (C=O) at the 1-oxopentan-2-yl position undergoes oxidation, forming corresponding oxo derivatives.

-

Mechanism : The oxidation typically involves the conversion of ketones to carboxylic acids or other oxidized products, though specific pathways depend on reaction conditions.

Substitution

-

Reagents : Nucleophiles (e.g., amines, alcohols) under acidic or basic conditions.

-

Outcome : The tert-butyl group or carbamate moiety may undergo substitution, introducing new functional groups. For example, the tert-butyl group can be replaced by other alkyl/aryl groups.

-

Mechanism : Nucleophilic attack on the carbamate nitrogen or tert-butyl carbon, facilitated by catalysts or solvent choice.

Deprotection

-

Reagents : Trifluoroacetic acid (TFA) or other acidic conditions.

-

Outcome : The tert-butyl carbamate (Boc) group is removed, releasing the amine group for further reactions.

-

Mechanism : Acidic cleavage of the carbamate ester bond, a common strategy in peptide synthesis.

Oxidation Mechanism

The oxidation of the 1-oxopentan-2-yl ketone group proceeds via electrophilic attack by oxidizing agents. For example, potassium permanganate oxidizes the ketone to a carboxylic acid, releasing carbon dioxide (CO₂) as a byproduct under acidic conditions.

Substitution Mechanism

Substitution reactions typically involve nucleophilic displacement. The carbamate nitrogen’s electron-withdrawing effect stabilizes adjacent carbons, making them susceptible to nucleophilic attack. For instance, the tert-butyl group can be replaced by amines or alcohols under basic conditions, forming new derivatives.

Use as a Protecting Group

The tert-butyl carbamate (Boc) group serves as a stable protecting group for amines in peptide synthesis. Its steric bulk prevents unwanted side reactions during subsequent steps, such as coupling or oxidation.

Research Findings

Scientific Research Applications

Tert-butyl N-[(2S)-1-oxopentan-2-yl]carbamate has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential use in drug development and as a prodrug to improve the bioavailability of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-oxopentan-2-yl]carbamate involves its role as a protecting group. It forms a stable carbamate linkage with the amine group, preventing unwanted reactions during synthetic processes. The tert-butyl group provides steric hindrance, enhancing the stability of the compound under various conditions .

Comparison with Similar Compounds

Structural Analogs with Varying Alkyl Chain Lengths

Several analogs differ in the length of the alkyl chain adjacent to the carbonyl group:

- tert-Butyl (S)-(1-(dodecylamino)-1-oxobutan-2-yl)carbamate (S2-1): Features a butan-2-yl chain (C4). Synthesized with a 97% yield, it exhibits lower lipophilicity compared to the pentan-2-yl analog due to the shorter chain .

- tert-Butyl (S)-(1-(dodecylamino)-1-oxohexan-2-yl)carbamate (S2-3): Contains a hexan-2-yl chain (C6). Despite similar synthetic methods, its yield drops to 44%, likely due to steric hindrance during purification .

Key Insight : Increasing chain length correlates with reduced synthetic efficiency but enhanced hydrophobicity, impacting applications in lipid-based drug delivery systems.

Cyclic and Aromatic Substituted Analogs

Compounds with cyclic or aromatic substituents demonstrate distinct physicochemical properties:

- tert-Butyl (1-formylcyclopentyl)carbamate (CAS: 168539-99-9) : Incorporates a cyclopentyl ring, increasing rigidity and reducing conformational flexibility. This enhances its utility in crystallography studies .

- tert-Butyl (R)-(1-(4-chlorophenyl)-2-oxoethyl)carbamate (Compound 20) : Features a 4-chlorophenyl group, introducing electronic effects (e.g., electron-withdrawing Cl) that influence reactivity in Grignard additions .

Key Insight : Cyclic/aromatic analogs exhibit tailored electronic properties and steric profiles, making them suitable for targeted enzyme inhibition or crystallographic applications.

Enantiomeric and Stereochemical Variants

- (S)-tert-Butyl (1-oxohexan-2-yl)carbamate (CAS: 104062-70-6) : The hexan-2-yl enantiomer shows higher chiral recognition in asymmetric synthesis compared to the pentan-2-yl variant .

- tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5) : A bicyclic analog with a piperidine ring, offering improved metabolic stability in CNS-targeting drug candidates .

Key Insight : Stereochemistry and ring systems critically influence bioavailability and target binding affinity.

Data Table: Comparative Analysis of Selected Analogs

Biological Activity

tert-butyl N-(1-oxopentan-2-yl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by a tert-butyl group attached to a nitrogen atom, which is linked to a carbonyl group and a pentan-2-yl chain. Its structure contributes to its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through various mechanisms, primarily involving enzyme interactions. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, which may lead to inhibition or modulation of enzymatic activity. This compound has been investigated for its role as a prodrug, enhancing the bioavailability of active pharmaceutical ingredients when used in drug formulations.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation, disrupting normal biochemical pathways. This interaction is crucial for therapeutic applications where enzyme inhibition is desired.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- Enzyme Interaction Studies :

-

Prodrug Properties :

- Its structure allows for improved bioavailability of active pharmaceutical ingredients, making it suitable for drug development.

-

Synthetic Applications :

- The compound is utilized in peptide synthesis and as a protecting group in organic synthesis due to its ability to form stable carbamate linkages that prevent side reactions.

Case Studies

Several case studies highlight the biological activity of this compound:

- Inhibition of Enzymatic Activity : A study demonstrated that derivatives of this compound could effectively inhibit TgCPL with IC50 values as low as 34 nM, indicating strong potential for therapeutic applications against Toxoplasma gondii infections .

- Cytotoxicity Evaluations : In cancer research, compounds similar to this compound were evaluated for their cytotoxic effects on various cell lines, revealing significant differences in potency based on structural modifications .

Comparative Analysis

A comparative analysis of related compounds can provide insights into the unique features and advantages of this compound:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Tert-butyl carbamate | Simple carbamate structure | Basic structure without additional functional groups |

| Di-tert-butyl dicarbonate (Boc2O) | Contains two tert-butyl groups | Highly reactive; often used for amine protection |

| N-tert-butoxycarbonyl derivatives | Similar protective group function | Varies by substituent; can include different alkyl chains |

This comparison illustrates that this compound possesses distinct stability from the tert-butyl group and reactivity from the carbamate linkage, making it advantageous for selective protection and deprotection strategies in organic synthesis.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl N-(1-oxopentan-2-yl)carbamate?

The synthesis typically involves reacting tert-butyl chloroformate with 2-amino-1-pentanone under basic conditions. A base such as triethylamine is used to deprotonate the amine, facilitating nucleophilic attack on the carbonyl carbon of tert-butyl chloroformate. Anhydrous solvents (e.g., dichloromethane) are critical to prevent hydrolysis of the carbamate intermediate. Reaction monitoring via TLC or NMR ensures completion, followed by purification using column chromatography .

Q. How can this compound be purified and characterized?

Purification is achieved via silica gel chromatography using ethyl acetate/hexane gradients. Characterization employs:

- NMR spectroscopy (¹H and ¹³C) to confirm the tert-butyl group (δ ~1.4 ppm for 9H) and carbamate carbonyl (δ ~155-160 ppm).

- IR spectroscopy to identify the carbonyl stretch (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).

- HPLC for purity assessment (>95% is standard for research-grade material) .

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store in a tightly sealed container under refrigeration (2–8°C) to enhance stability.

- Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste .

Advanced Research Questions

Q. How does the tert-butyl carbamate group influence reactivity in downstream reactions?

The tert-butyl group acts as a protecting group for amines, enabling selective deprotection under acidic conditions (e.g., TFA) without affecting ketone functionalities. This is critical in multi-step syntheses, such as peptide coupling or heterocycle formation. Comparative studies show that tert-butyl carbamates exhibit higher stability under basic conditions compared to benzyl or Fmoc groups .

Q. What experimental strategies resolve contradictions in reported biological activities of similar carbamates?

- Structural-activity relationship (SAR) studies : Modify the oxopentane chain length or introduce substituents to assess impact on enzyme inhibition.

- Dose-response assays : Use IC₅₀ values to compare potency across studies.

- Crystallography or molecular docking : Resolve binding modes with target enzymes (e.g., proteases) to explain divergent results. For example, steric hindrance from the tert-butyl group may reduce affinity in certain conformations .

Q. How can the stability of this compound be optimized in aqueous media?

- pH control : Maintain neutral to slightly acidic conditions (pH 5–7) to minimize hydrolysis.

- Co-solvents : Use DMSO or acetonitrile to reduce water activity.

- Lyophilization : Freeze-dry the compound for long-term storage. Kinetic studies using HPLC can track degradation rates under varying conditions .

Q. What methodologies assess the compound’s role as an enzyme inhibitor?

- Enzyme kinetics : Measure values via Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- Fluorescence quenching : Monitor binding to active sites using tryptophan residues.

- Mass spectrometry : Identify covalent adducts formed between the carbamate and enzyme nucleophiles (e.g., serine in hydrolases) .

Notes

- Stereochemical Considerations : The 1-oxopentan-2-yl moiety may introduce chirality; enantioselective synthesis requires chiral catalysts (e.g., Jacobsen’s) or chiral HPLC for resolution .

- Toxicity Screening : Use in vitro assays (e.g., HepG2 cell viability) to evaluate cytotoxicity before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.